(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Description
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a stereospecific pyrrolidine derivative characterized by two methyl groups at the 3 and 4 positions of the pyrrolidine ring and a carboxylic acid moiety at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The (3S,4S) stereochemistry is critical for its interactions in chiral environments, such as enzyme binding pockets .
Properties
IUPAC Name |
(3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-7(5,2)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHDDJAMXMLBGC-HCSZTWNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@]1(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methylating agents under controlled conditions to introduce the dimethyl groups at the 3 and 4 positions. The carboxylic acid group is then introduced through a series of oxidation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of proteins to modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methyl and Ethyl Substituents
(3S,4S)-4-Methylpyrrolidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol
- Key Difference : Lacks the 3-methyl group present in the target compound.
- Impact : Reduced steric hindrance may alter binding affinity in biological systems .
(3S,4S)-Ethyl 4-Methylpyrrolidine-3-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- Key Difference : Ethyl ester replaces the carboxylic acid group.
Aromatic-Substituted Pyrrolidine Derivatives
(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₃
- Molecular Weight : 257.71 g/mol
- Key Difference : Aryl substitution (3-methoxyphenyl) at position 4.
(3R,4S)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic Acid Hydrochloride
Heterocyclic and Functionalized Derivatives
(3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride
Crystallographic and Physicochemical Comparisons
Crystal Packing and Hydrogen Bonding
- Target Compound: Likely forms a chloride-centered hydrogen-bonding network similar to related pyrrolidine hydrochlorides, as seen in and . Chloride ions act as acceptors, with NH (ammonium) and OH (carboxylic acid) groups as donors .
- Aromatic Analogues : Bulky substituents (e.g., naphthyl) disrupt dense packing, leading to lower melting points compared to aliphatic derivatives .
Solubility and Stability
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic Acid HCl | C₆H₁₂ClNO₂ | 165.62 | 3,4-dimethyl | High stereochemical purity |
| (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate HCl | C₈H₁₆ClNO₂ | 193.67 | Ethyl ester, 4-methyl | Enhanced lipophilicity |
| (3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid HCl | C₁₂H₁₆ClNO₃ | 257.71 | 3-methoxyphenyl | Aromatic π-interactions |
| (3S,4S)-4-(1-Methylimidazol-5-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride | C₉H₁₅Cl₂N₃O₂ | 268.14 | Imidazole | Metal-binding capability |
Table 2: Crystallographic Parameters (Selected Examples)
Q & A
How can the stereochemical purity of (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride be confirmed in synthetic batches?
Methodological Answer:
Stereochemical purity is critical for pharmacological activity. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) under isocratic conditions (e.g., 80:20 hexane:ethanol with 0.1% TFA) to resolve enantiomers. Confirm retention times against authentic standards. Complementary techniques include H-NMR with chiral shift reagents (e.g., Eu(hfc)) to observe splitting of diastereotopic protons . For absolute configuration, single-crystal X-ray diffraction of a derivative (e.g., esterified form) is definitive .
What strategies mitigate diastereomer formation during the synthesis of (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride?
Methodological Answer:
Diastereomer control requires optimizing reaction conditions:
- Catalytic asymmetric hydrogenation: Use Ru-BINAP catalysts for enantioselective reduction of precursor enamines .
- Temperature control: Lower reaction temperatures (<0°C) reduce epimerization at the 3- and 4-positions .
- Protecting groups: Temporary protection of the carboxylic acid (e.g., as a tert-butyl ester) prevents racemization during alkylation steps . Post-synthesis, monitor diastereomer ratios via C-NMR or LC-MS .
How do researchers resolve discrepancies in reported solubility data for this compound in aqueous buffers?
Methodological Answer:
Solubility variability arises from pH-dependent ionization. Perform systematic studies:
- pH-solubility profile: Use a shake-flask method across pH 1–7 (adjusted with HCl/NaOH). Quantify solubility via UV spectrophotometry (λ~210 nm) or HPLC .
- Counterion effects: Compare hydrochloride salt solubility with free base or other salts (e.g., trifluoroacetate) .
- Temperature dependence: Conduct experiments at 25°C and 37°C to assess thermodynamic parameters .
What advanced analytical techniques characterize the hydrochloride salt’s stability under accelerated degradation conditions?
Methodological Answer:
Stability studies (40°C/75% RH, 1–3 months) should include:
- Forced degradation: Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via UPLC-QTOF-MS .
- Solid-state analysis: Use TGA-DSC to detect hydrate formation or polymorphic transitions. Pair with PXRD to confirm crystallinity changes .
- NMR stability markers: Track decomposition via F-NMR (if fluorinated analogs exist) or H-NMR signals for methyl groups .
How is the compound’s bioactivity influenced by stereochemistry at the 3- and 4-positions?
Methodological Answer:
- In vitro assays: Compare (3S,4S), (3R,4R), and meso isomers in target-specific assays (e.g., enzyme inhibition). Use molecular docking to correlate activity with spatial orientation of methyl groups .
- Pharmacokinetics: Assess stereoisomer plasma exposure in rodent models via chiral LC-MS/MS. Note differences in AUC and clearance rates .
- Structure-activity relationship (SAR): Modify substituents (e.g., replace methyl with ethyl) to evaluate steric/electronic effects on potency .
What synthetic routes optimize yield for multi-gram scale production of this compound?
Methodological Answer:
- Key step optimization: For the cyclization of precursor diamines, use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield (≥75%) .
- Workflow efficiency: Employ continuous flow chemistry for acid-catalyzed ester hydrolysis, minimizing intermediate isolation .
- Purification: Replace column chromatography with crystallization (e.g., ethanol/water) for scalability. Monitor purity via inline PAT tools (e.g., FTIR) .
How do researchers address challenges in quantifying low-concentration impurities in this compound?
Methodological Answer:
- Sensitivity enhancement: Use UPLC with a charged aerosol detector (CAD) for non-UV-active impurities. Validate linearity (0.1–5 µg/mL) and LOD/LOQ .
- Impurity identification: Isolate unknowns via preparative HPLC and characterize via HRMS and 2D-NMR (e.g., H-C HSQC) .
- Method validation: Follow ICH Q2(R1) guidelines for specificity, accuracy (spike recovery 98–102%), and precision (RSD <2%) .
What computational methods predict the hydrochloride salt’s crystallinity and polymorphism?
Methodological Answer:
- Crystal structure prediction (CSP): Use software (e.g., Mercury, Materials Studio) to model possible polymorphs. Validate with experimental PXRD .
- Hirshfeld surface analysis: Map intermolecular interactions (e.g., H-bonding between Cl and carboxylic OH) to assess packing efficiency .
- DFT calculations: Compute lattice energies to rank stability of predicted forms. Compare with DSC melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
